molecular formula C17H15N3OS B11961658 N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 324773-24-2

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11961658
CAS No.: 324773-24-2
M. Wt: 309.4 g/mol
InChI Key: LGPIFVVGQHRDOK-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound that combines the structural features of thiazole and acridine moieties. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, while acridines are tricyclic aromatic compounds. This combination endows the compound with unique chemical and biological properties, making it of interest in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the formation of the thiazole ring followed by its attachment to the acridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea or thioamides . The acridine moiety can be introduced through a condensation reaction with an appropriate acridine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of dyes, pigments, and sensors

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its combined thiazole and acridine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

324773-24-2

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C17H15N3OS/c21-16(20-17-18-9-10-22-17)15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,18,20,21)

InChI Key

LGPIFVVGQHRDOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=NC=CS4

Origin of Product

United States

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